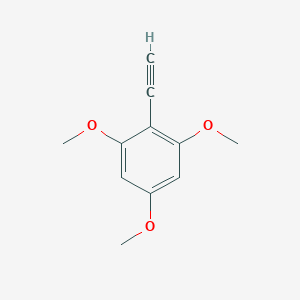

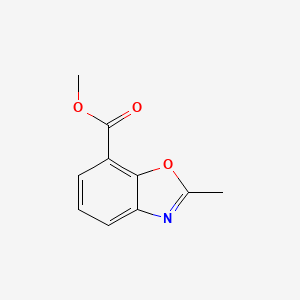

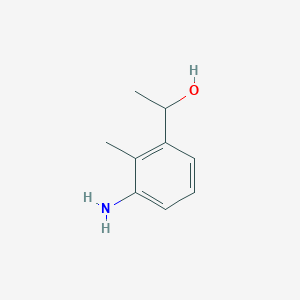

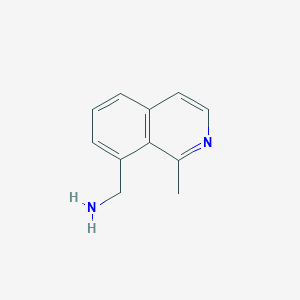

3-Piperidin-4-ylmethyl-quinoline

Overview

Description

3-Piperidin-4-ylmethyl-quinoline is a compound with the CAS Number: 136701-92-3 and a molecular weight of 226.32 . It is a light yellow solid .

Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes this compound, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques like X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, undergo various chemical reactions. These include Conrad–Limpach reactions, transition metal-catalyzed reactions, transition metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis

This compound is a light yellow solid . Its physical and chemical properties can be determined using various techniques, such as measuring its mass, color, and volume .Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are widely utilized as anticorrosive agents. These compounds exhibit a significant effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form highly stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly relevant for protecting metals in harsh environments and is being explored in depth to develop new anticorrosive materials (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biomedical Applications

Quinoline and quinazoline alkaloids are two important classes of nitrogen-based heterocyclic compounds with a long history of being explored for their significant bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, antiplatelet, anti-inflammatory, and antioxidant activities. Their broad spectrum of bioactivities has made them a focal point in drug discovery, particularly in the development of antimalarial and anticancer drugs (Xiao-fei Shang et al., 2018).

Green Chemistry Applications

There is an increasing trend towards adopting green chemistry principles in the synthesis of quinoline scaffolds. Researchers are exploring methodologies that eliminate the use of hazardous chemicals, solvents, and catalysts in the synthesis process. This approach not only aims to reduce the environmental footprint of chemical synthesis but also to improve the safety and sustainability of producing quinoline derivatives (L. Nainwal et al., 2019).

Anticancer Research

Quinoline derivatives have shown a vast potential in anticancer research, exhibiting a variety of mechanisms such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and modulation of nuclear receptor responsiveness. The versatile nature of the quinoline nucleus has attracted medicinal chemists to develop newer chemotherapeutic agents, highlighting the increasing importance of this pharmacophore in cancer treatment (S. M. A. Hussaini, 2016).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those with quinoline scaffolds, are being investigated for their applications in optoelectronic materials. These compounds are explored for their potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials (G. Lipunova et al., 2018).

Future Directions

The future directions of 3-Piperidin-4-ylmethyl-quinoline could involve further exploration of its synthesis, chemical reactions, and potential applications. Quinoline motifs have shown significant efficacies for future drug development , suggesting that this compound could also have potential applications in this area.

Mechanism of Action

Target of Action

The compound 3-Piperidin-4-ylmethyl-quinoline is a derivative of two important classes of compounds: quinolines and piperidines . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the primary targets of this compound could be a wide range of proteins or enzymes involved in these biological activities.

Mode of Action

Quinoline and piperidine derivatives generally exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives act by targeting microbial viability or pathogens’ virulence machinery required to cause host damage and disease . Similarly, some piperidine derivatives are known to inhibit mitosis at metaphase leading to mitotic arrest or cell death .

Biochemical Pathways

These could include pathways related to microbial growth, inflammation, platelet aggregation, tumor growth, and various neurological processes .

Pharmacokinetics

The structural diversity of quinoline and piperidine derivatives generally contributes to their high and selective activity, as well as low toxicity on human cells .

Result of Action

Based on the known activities of quinoline and piperidine derivatives, this compound may have potential antimicrobial, anti-inflammatory, antiplatelet, antitumor, and various neurological effects .

Action Environment

It’s worth noting that the synthesis of quinoline and piperidine derivatives often involves environmentally friendly reaction protocols . This suggests that the synthesis and use of such compounds may be designed with environmental considerations in mind.

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATCEHWCYFWXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)

![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)